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Compound of Interest

Compound Name:
2-Chloro-4-fluoro-6-

methylbenzaldehyde

CAS No.: 1805524-36-0

Cat. No.: B1458813 Get Quote

Executive Summary
2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) is a trisubstituted

benzaldehyde derivative characterized by a specific 2,4,6-substitution pattern.[1] This motif is

highly valued in medicinal chemistry as a "scaffold locker," where the steric bulk of the ortho-

chloro and ortho-methyl groups forces the aldehyde (and subsequent pharmacophores) out of

planarity, often improving selectivity for kinase pockets or GPCRs.[1]

This guide provides a validated synthetic workflow, safety protocols, and reaction logic for

researchers utilizing this compound as a building block for heterocycle formation (e.g.,

quinolines, benzimidazoles).[1]
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Property Data

CAS Number 1805524-36-0

IUPAC Name 2-Chloro-4-fluoro-6-methylbenzaldehyde

Molecular Formula C₈H₆ClFO

Molecular Weight 172.58 g/mol

SMILES Cc1cc(F)cc(Cl)c1C=O

Appearance Off-white to pale yellow solid (low melting)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in

water

Storage Inert atmosphere (N₂/Ar), 2–8°C

Validated Synthesis Logic
Direct formylation of the parent toluene (3-chloro-5-fluorotoluene) often yields regioisomeric

mixtures due to competing directing effects.[1] The most reliable, high-fidelity protocol utilizes

2-chloro-4-fluoro-6-methylaniline (CAS 332903-47-6) as the starting material.[1] This route

guarantees the substitution pattern via a Sandmeyer reaction followed by nitrile reduction.

Diagram 1: Synthesis Workflow
The following flowchart illustrates the conversion of the aniline precursor to the target aldehyde.

Precursor:
2-Chloro-4-fluoro-6-methylaniline

(CAS 332903-47-6)

Intermediate 1:
Diazonium Salt

1. NaNO2, HCl
0°C (Diazotization) Intermediate 2:

2-Chloro-4-fluoro-6-methylbenzonitrile

2. CuCN, KCN
Sandmeyer Rxn

Target:
2-Chloro-4-fluoro-6-methylbenzaldehyde

(CAS 1805524-36-0)

3. DIBAL-H, Toluene, -78°C
4. Acid Hydrolysis (H3O+)

Click to download full resolution via product page

Caption: Step-wise synthesis from commercially available aniline to ensure regiochemical

integrity.
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Step 1: Sandmeyer Cyanation (Formation of Nitrile)[1]
Reagents: 2-Chloro-4-fluoro-6-methylaniline (1.0 eq), NaNO₂, HCl (aq), CuCN, KCN.[1]

Procedure:

Dissolve the aniline in concentrated HCl/water at 0°C.

Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.

Separately, prepare a solution of CuCN and KCN in water at 0°C.

Slowly add the diazonium solution to the CuCN mixture (Caution: HCN evolution possible;

use scrubbers).

Warm to room temperature and then 50°C to drive nitrogen evolution.

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄. Purify via silica

flash chromatography.

Checkpoint: Monitor IR for disappearance of NH₂ stretches and appearance of CN stretch

(~2230 cm⁻¹).

Step 2: Nitrile Reduction to Aldehyde
Reagents: Nitrile intermediate, Diisobutylaluminum hydride (DIBAL-H, 1.0M in Toluene).[1]

Procedure:

Dissolve the nitrile in anhydrous Toluene or DCM under Argon.

Cool to -78°C (Dry ice/acetone bath). This is critical to prevent over-reduction to the

amine.

Add DIBAL-H (1.1 eq) dropwise over 30 mins.

Stir at -78°C for 2 hours.
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Quench: Slowly add methanol, then pour into saturated Rochelle’s salt (potassium sodium

tartrate) solution. Stir vigorously until the emulsion breaks (may take hours).

Isolation: Extract organic layer, dry, and concentrate.[1][2]

Yield Expectation: 75–85% over two steps.

Reactivity & Applications
This aldehyde is a versatile electrophile. The presence of the fluorine atom para to the

aldehyde and the chlorine ortho to it creates unique reactivity profiles.[1]

Diagram 2: Reactivity Map

2-Chloro-4-fluoro-6-methylbenzaldehyde

Reductive Amination
(sec-Amine formation)

R-NH2, NaBH(OAc)3

SNAr Substitution
(Displacement of F)

R-NH2/R-SH, Base
(Activated by CHO)

Heterocycle Formation
(Imidazoles/Quinolines)

Diamines/Keto-esters

Suzuki-Miyaura Coupling
(Reaction at Cl)

Boronic Acid, Pd(0)
(Cl is typically less reactive than Br/I)

Click to download full resolution via product page

Caption: Primary reaction pathways. Note that the aldehyde group activates the Fluorine for

SNAr.[1]

SNAr (Nucleophilic Aromatic Substitution): The aldehyde group is electron-withdrawing,

activating the para-fluorine toward displacement by amines or thiols.[1] This allows for the

introduction of diverse side chains before or after manipulating the aldehyde.

Scaffold Locking: In drug design, the 2-Cl and 6-Me groups create a "twisted" conformation

relative to the phenyl ring.[1] This is often used to break planarity in biaryl systems (e.g., p38

kinase inhibitors), improving solubility and selectivity.[1]
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Hazards:

H315: Causes skin irritation.[3][4]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3][4]

Precautions:

Handle in a fume hood.

Wear nitrile gloves and chemical safety goggles.

Emergency: In case of eye contact, rinse immediately with water for 15 minutes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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